Benzo[h]quinoline-4-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
860565-30-6 |
|---|---|
Molecular Formula |
C14H8N2 |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
benzo[h]quinoline-4-carbonitrile |
InChI |
InChI=1S/C14H8N2/c15-9-11-7-8-16-14-12-4-2-1-3-10(12)5-6-13(11)14/h1-8H |
InChI Key |
FAMRHESCAIINAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=CN=C32)C#N |
Origin of Product |
United States |
Methodologies for the Synthesis and Structural Elaboration of Benzo H Quinoline 4 Carbonitrile
De Novo Synthetic Routes to the Benzo[h]quinoline (B1196314) Core System
The construction of the fundamental benzo[h]quinoline ring system can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern catalytic and multicomponent approaches.
Classical Heterocycle Annulation and Cyclization Strategies
Several named reactions in organic chemistry provide reliable methods for the annulation of the quinoline (B57606) ring system, which can be adapted for the synthesis of benzo[h]quinolines. These methods typically involve the reaction of a naphthalene-based amine with a three-carbon synthon.
Skraup Synthesis : This reaction involves the synthesis of quinolines by heating an aniline (B41778) (in this case, 1-naphthylamine) with sulfuric acid, glycerol, and an oxidizing agent, such as nitrobenzene. The glycerol is dehydrated to acrolein, which then undergoes a 1,4-addition with the amine, followed by cyclization and oxidation to form the benzo[h]quinoline core. The reaction is often vigorous and can be moderated by the presence of ferrous sulfate.
Doebner-von Miller Reaction : A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in the presence of a strong acid (e.g., polyphosphoric acid or hydrochloric acid) to react with an arylamine. For the synthesis of benzo[h]quinoline, 1-naphthylamine would be reacted with an appropriate α,β-unsaturated carbonyl compound.
Combes Quinoline Synthesis : This method involves the condensation of an arylamine with a β-diketone in the presence of an acid catalyst. The reaction of 1-naphthylamine with a suitable β-diketone, followed by acid-catalyzed cyclization, would yield a substituted benzo[h]quinoline.
Friedländer Annulation : The Friedländer synthesis provides a convergent route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the benzo[h]quinoline system, 1-amino-2-naphthaldehyde would be a key starting material, which can be condensed with a variety of ketones or aldehydes to form the quinoline ring. govtcollegebalrampur.ac.in This method offers good control over the substitution pattern of the resulting benzo[h]quinoline.
| Classical Reaction | Reactants for Benzo[h]quinoline Synthesis | Key Features |
| Skraup Synthesis | 1-Naphthylamine, Glycerol, Sulfuric Acid, Oxidizing Agent | Harsh reaction conditions, often violent. |
| Doebner-von Miller | 1-Naphthylamine, α,β-Unsaturated Carbonyl Compound, Acid | A modification of the Skraup synthesis. |
| Combes Synthesis | 1-Naphthylamine, β-Diketone, Acid Catalyst | Leads to substituted benzo[h]quinolines. |
| Friedländer Annulation | 1-Amino-2-naphthaldehyde, Compound with α-methylene group | Convergent and offers good regiocontrol. govtcollegebalrampur.ac.in |
Modern Catalytic Approaches for Core Formation
Contemporary synthetic methods often employ transition metal catalysts to achieve the formation of the benzo[h]quinoline core under milder conditions and with greater efficiency and selectivity. These approaches often involve C-H activation and cross-coupling reactions. While specific examples for the direct catalytic synthesis of the unsubstituted benzo[h]quinoline-4-carbonitrile are not prevalent, the principles of these catalytic methods are applicable to the construction of appropriately substituted precursors.
Recent advancements have focused on the development of catalytic C-H bond activation strategies for the synthesis of quinolines. These methods can involve the use of various transition metals such as rhodium, ruthenium, and palladium to direct the formation of the heterocyclic ring.
Multicomponent Reaction Strategies for Diverse Benzo[h]quinoline Scaffolds
Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of highly substituted quinoline and benzo[h]quinoline derivatives.
One notable example is a one-pot, three-component reaction for the synthesis of 2-amino-5,6-dihydro-4-aryl-benzo[h]quinoline-3-carbonitriles. mdpi.comnih.gov This reaction involves the condensation of an aromatic aldehyde, malononitrile, and 1-tetralone (B52770) in the presence of ammonium (B1175870) acetate (B1210297). Although this method yields a derivative with the carbonitrile at the 3-position, it highlights the potential of MCRs to assemble the benzo[h]quinoline core with a nitrile functionality in a single step. Further modifications of the starting materials could potentially lead to the desired 4-carbonitrile isomer.
Targeted Functionalization and Introduction of the 4-Carbonitrile Group
The introduction of a carbonitrile group at the 4-position of a pre-formed benzo[h]quinoline core can be achieved through either direct regioselective nitrilation or through the post-synthetic modification of a suitably functionalized precursor.
Regioselective Nitrilation Methods
Direct C-H cyanation offers an atom-economical approach to introduce a nitrile group. While direct C-H functionalization of benzo[h]quinoline at the 4-position is challenging, recent research has shown promise in the regioselective cyanation of related aza-aromatic systems. For instance, a direct oxidative C-H cyanation of quinoline and its derivatives has been developed using trimethylsilyl (B98337) cyanide as the cyano source and molecular oxygen as the terminal oxidant, catalyzed by vanadium-containing heteropoly acids. This method has shown a preference for cyanation at the 4-position in quinoline and benzo[f]quinoline (B1222042).
Post-Synthetic Modification Strategies of the Benzo[h]quinoline System
A more traditional and often more reliable approach involves the synthesis of a benzo[h]quinoline derivative with a leaving group or a precursor to a diazonium salt at the 4-position, which can then be converted to the carbonitrile.
From a 4-Halo-benzo[h]quinoline : The synthesis of 4-chlorobenzo[h]quinoline provides a key intermediate for the introduction of the carbonitrile group. The chloro substituent at the 4-position is activated towards nucleophilic aromatic substitution. Reaction of 4-chlorobenzo[h]quinoline with a cyanide source, such as sodium or potassium cyanide, in a suitable solvent like DMSO or DMF, can lead to the formation of this compound. The synthesis of 4-chlorobenzo[h]quinoline itself can be achieved from the corresponding 4-hydroxybenzo[h]quinoline by treatment with a chlorinating agent like phosphorus oxychloride.
Via a Sandmeyer Reaction : The Sandmeyer reaction is a well-established method for the introduction of a variety of functional groups, including the nitrile group, onto an aromatic ring via a diazonium salt intermediate. This approach would require the synthesis of 4-aminobenzo[h]quinoline as a precursor. The amino group can be diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form the corresponding diazonium salt. Subsequent treatment of the diazonium salt with a copper(I) cyanide solution would then yield this compound.
| Modification Strategy | Precursor | Reagents | Product |
| Nucleophilic Substitution | 4-Chlorobenzo[h]quinoline | NaCN or KCN in DMSO/DMF | This compound |
| Sandmeyer Reaction | 4-Aminobenzo[h]quinoline | 1. NaNO₂, HCl (diazotization) 2. CuCN | This compound |
Derivatization and Analog Synthesis from this compound
This compound serves as a versatile precursor for a wide range of chemical analogs. The presence of the electron-withdrawing carbonitrile moiety and the extended aromatic system provides multiple reactive sites for further chemical modification.
The carbonitrile group at the C-4 position is a key functional handle that can be converted into a variety of other moieties, significantly altering the molecule's properties. These transformations typically involve nucleophilic addition to the carbon-nitrogen triple bond.
Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield Benzo[h]quinoline-4-carboxylic acid. This conversion is a standard transformation for aryl nitriles and introduces a functional group capable of forming amides, esters, and other carboxylic acid derivatives wikipedia.org.
Reduction to Amine: The carbonitrile can be reduced to a primary amine, forming 4-(aminomethyl)benzo[h]quinoline. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting aminomethyl group provides a nucleophilic site for further derivatization.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form an intermediate imine anion, which upon aqueous workup yields a ketone. This allows for the synthesis of various 4-acylbenzo[h]quinoline derivatives, introducing a carbon-based substituent at the 4-position.
Conversion to Carboxamides: Under specific conditions, such as a palladium-catalyzed reaction with hindered isocyanides, the nitrile moiety on a quinoline scaffold can be converted into the corresponding carboxamide researchgate.net. This reaction provides a direct route to amides without proceeding through a carboxylic acid intermediate.
| Transformation | Reagent(s) | Product Functional Group | Potential Application |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | Linker for bioconjugation, precursor for amides/esters |
| Reduction | LiAlH₄ or H₂/Catalyst | Aminomethyl (-CH₂NH₂) | Introduction of a basic, nucleophilic center |
| Grignard Reaction | 1. R-MgBr; 2. H₃O⁺ | Ketone (-C(O)R) | Building block for more complex carbon skeletons |
| Carboxamide Formation | Hindered Isocyanide, Pd Catalyst | Carboxamide (-C(O)NHR) | Synthesis of amide-containing analogs |
Beyond modifying the carbonitrile, the aromatic core of benzo[h]quinoline offers several positions for the introduction of new functional groups. Transition-metal-catalyzed C-H activation has become a powerful tool for the direct and regioselective functionalization of such heterocyclic systems mdpi.comrsc.org.
C-H Activation and Functionalization: Direct C-H functionalization allows for the introduction of aryl, alkyl, or other groups onto the benzo[h]quinoline backbone without pre-existing functional handles. Palladium-catalyzed reactions, for instance, have been used for the regioselective sp² C-H functionalization of the benzo[h]quinoline core researchgate.net. The inherent directing-group capacity of the quinoline nitrogen often guides the regioselectivity of these transformations, primarily towards the C2 and C8 positions mdpi.com.
Functionalization at the C-10 Position: The C-10 position is another site amenable to modification. For example, starting from 10-bromobenzo[h]quinoline, lithiation followed by reaction with organosilanes can produce neutral pentacoordinate organosilicon complexes rsc.orgrsc.org. This strategy allows for the introduction of silyl groups, which can be further modified or used to tune the electronic properties of the molecule.
Nucleophilic Aromatic Substitution: In benzo[h]quinoline systems bearing appropriate leaving groups, nucleophilic aromatic substitution (SNAr) can be employed. For instance, a sulfoxide (B87167) group at the C-2 position of a substituted benzo[h]quinoline has been shown to be an effective leaving group, allowing for its displacement by various sulfur and nitrogen nucleophiles to introduce new sulfides and amines, respectively nih.gov.
| Position | Methodology | Reagent(s) | Resulting Functionalization | Reference |
|---|---|---|---|---|
| Various (e.g., C2, C8) | C-H Activation | Pd(II) catalyst, coupling partner | Arylation, Alkylation | mdpi.comresearchgate.net |
| C-10 | Halogen-Metal Exchange | 1. n-BuLi; 2. Electrophile (e.g., R₃SiCl) | Silylation | rsc.orgrsc.org |
| C-2 (with leaving group) | Nucleophilic Aromatic Substitution | R-SH or R-NH₂ | Introduction of S- or N-substituents | nih.gov |
The creation of chiral derivatives from the planar this compound scaffold requires asymmetric synthesis methodologies. These advanced strategies introduce one or more stereocenters, leading to enantiomerically enriched products.
Catalytic Asymmetric Dearomatization: One powerful strategy is the dearomative photocycloaddition. In a notable example involving quinoline derivatives, a chiral N,N'-dioxide/metal complex was used as a catalyst for an asymmetric [2 + 2] photocycloaddition with bicyclo[1.1.0]butanes acs.org. The catalyst's tailored steric bulk and chiral pocket effectively controlled the facial selectivity of the cycloaddition, leading to highly enantioenriched products with excellent regioselectivity (>19:1 rr) and enantioselectivity (up to 99% ee) acs.org. This approach transforms the flat aromatic ring into a three-dimensional structure with defined stereochemistry.
Synthesis of Axially Chiral Atropisomers: The benzo[h]quinoline framework can be used to construct axially chiral biaryl compounds (atropisomers). A two-step strategy involving a chiral phosphoric acid-catalyzed Povarov reaction has been developed to synthesize quinoline-naphthalene atropisomers researchgate.net. The chiral catalyst controls the orientation of the two aromatic systems during the key C-C bond-forming cycloaddition, establishing the axial chirality with outstanding enantioselectivity (≤99% ee) researchgate.net.
Asymmetric Hydrogenation: Another approach to introduce chirality is through the asymmetric hydrogenation of the carbocyclic portion of the quinoline system. Using chiral ruthenium-based catalysts, the benzo portion of quinolines can be selectively reduced to give chiral 5,6,7,8-tetrahydroquinolines with good enantiomeric ratios rsc.org. While this modifies the benzo[h]quinoline core, it demonstrates a key method for introducing stereocenters into the wider quinoline family.
| Stereoselective Method | Catalyst/Reagent | Type of Chirality Introduced | Reported Selectivity | Reference |
|---|---|---|---|---|
| Asymmetric [2+2] Photocycloaddition | Chiral N,N'-dioxide/Metal Complex | Point Chirality (Stereocenters) | up to 99% ee | acs.org |
| Asymmetric Povarov Reaction | Chiral Phosphoric Acid (CPA) | Axial Chirality (Atropisomerism) | ≤99% ee | researchgate.net |
| Asymmetric Hydrogenation | Chiral Ru-PhTRAP Catalyst | Point Chirality (Stereocenters) | up to 91:9 er | rsc.org |
Advanced Mechanistic Investigations and Reactivity Profiles of Benzo H Quinoline 4 Carbonitrile
Electronic Structure and Aromaticity Considerations
Benzo[h]quinoline (B1196314) is an extended aza-polynuclear aromatic heterocycle characterized by significant π-π conjugation. nih.govresearchgate.net The fusion of a benzene (B151609) ring to the [h] face of the quinoline (B57606) system results in a planar, aromatic structure with a resonance energy of 198 kJ/mol. rsc.org The electronic structure of benzo[h]quinoline derivatives is marked by low-lying excited singlet states with ππ* character, often designated as La and Lb states, which differ in the nodal distributions of their wave functions and, consequently, their dipole moments. researchgate.net
The introduction of a carbonitrile (-CN) group at the 4-position, a potent electron-withdrawing group, is expected to significantly perturb the electronic landscape of the benzo[h]quinoline core. This substitution enhances the electron-deficient nature of the pyridine (B92270) ring within the structure, a key factor in its reactivity profile. The electron-withdrawing nature of the nitrile group can be understood in the context of its ability to participate in resonance and inductive effects, pulling electron density away from the aromatic system. This is supported by computational studies on related systems, which show that such substitutions lead to an intramolecular charge transfer (ICT) from the benzo[h]quinoline system to the electron-withdrawing fragment. nih.gov
Studies on related 10-hydroxybenzo[h]quinoline (B48255) derivatives with cyanoacrylic acid units have shown two primary absorption bands: one corresponding to π-π* electronic excitations within the conjugated system and a lower energy band attributed to intramolecular charge transfer. nih.gov This ICT is a critical feature of the electronic structure, influencing the molecule's photophysical properties and reactivity.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The reactivity of the benzo[h]quinoline-4-carbonitrile ring system towards substitution reactions is dictated by the interplay between the electron-rich carbocyclic portion and the electron-deficient, nitrogen-containing heterocyclic part, further modulated by the strongly deactivating cyano group.
Electrophilic Aromatic Substitution:
In the benzo[h]quinoline system, electrophilic aromatic substitution (EAS) is generally directed to the electron-rich benzene ring. rsc.org The nitrogen atom in the quinoline moiety deactivates the pyridine ring towards electrophilic attack. rsc.org For benzo[h]quinoline, electrophilic substitution, such as nitration, typically occurs at positions 5 and 8. rsc.org However, the presence of the strongly electron-withdrawing cyano group at the 4-position would further deactivate the entire ring system towards electrophilic attack, making such reactions challenging and requiring harsh conditions. Formylation reactions, such as the Vilsmeier-Haack and Duff reactions on benzo[h]quinolin-10-ol derivatives, have been shown to occur on the phenyl ring at positions suitable for electrophilic substitution. rsc.org
Nucleophilic Aromatic Substitution:
The presence of the nitrogen atom and the electron-withdrawing cyano group at the 4-position makes the pyridine ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). The cyano group at the 4-position, along with the nitrogen at position 1, activates the 2-position for nucleophilic attack. This is analogous to the activation of positions ortho and para to a nitro group in benzene derivatives. rsc.orgorganic-chemistry.org
The mechanism of SNAr reactions on such activated systems typically proceeds through a stepwise addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.orgorganic-chemistry.org The attack of a nucleophile at the activated carbon atom leads to the formation of this intermediate, with the negative charge delocalized over the aromatic system and the electron-withdrawing group. Subsequent elimination of a leaving group restores the aromaticity. In other cases, particularly with strong bases and the absence of good leaving groups, an elimination-addition mechanism via a benzyne (B1209423) intermediate can occur, though this is less likely for a system already activated for SNAr. nist.gov
For instance, the sulfoxide (B87167) group in a 2,3,4-trisubstituted benzo[h]quinoline has been shown to be a good leaving group in SNAr reactions, allowing for the introduction of S- and N-nucleophiles. nih.gov This proceeds via a probable addition-elimination mechanism. nih.gov
Radical Reactions and Single Electron Transfer Processes
The involvement of this compound in radical reactions and single electron transfer (SET) processes is an area of growing interest, driven by the unique electronic properties of the cyano-substituted aza-aromatic system.
The cyano group is a known radical acceptor in cascade reactions, providing a pathway for the construction of complex cyclic structures. rsc.org In these processes, a radical species adds to the carbon atom of the nitrile, generating an iminyl radical which can then undergo further reactions. While specific examples involving this compound are not extensively documented, the principle suggests its potential utility in radical cyclizations. Formal radical cyclization onto aromatic rings has been achieved through indirect methods, indicating the feasibility of such transformations. nih.gov
SET processes are fundamental to many chemical transformations. In the context of benzo[h]quinoline derivatives, SET has been observed in photoexcited states. For example, in a complex of 10-hydroxybenzo[h]quinoline with 2-methylresorcinol, electronic excitation leads to a charge transfer where one electron is transferred to the lowest-lying π orbital of the benzo[h]quinoline. nih.gov This highlights the ability of the benzo[h]quinoline scaffold to accept an electron.
The reductive decyanation of nitriles, often proceeding through a mechanism involving an initial SET to the nitrile to form a radical anion, is a well-established transformation. nih.gov This radical anion can then eliminate a cyanide ion to generate an aryl radical. This reactivity suggests that under appropriate reducing conditions, this compound could potentially undergo decyanation or participate in reductive coupling reactions via an initial SET event.
Furthermore, copper-promoted nitrogen transfer from a coordinated cyanide anion to aldehydes has been shown to proceed via a SET process. organic-chemistry.org This type of reactivity, where the cyano group itself is transformed, could be envisioned for this compound in the presence of suitable metal catalysts and reaction partners.
Transition Metal-Catalyzed Coupling Reactions Involving this compound
Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of heterocyclic compounds, and this compound is a promising substrate for such transformations. The presence of both C-H bonds amenable to activation and the potential for the cyano group to participate in or direct reactions provides multiple avenues for catalytic functionalization.
Regioselective C-H functionalization of the benzo[h]quinoline core has been demonstrated using palladium catalysis. researchgate.net These methods allow for the direct introduction of new substituents at specific positions, offering a streamlined approach to the synthesis of complex derivatives. For instance, Pd(II)-loaded covalent organic frameworks have been shown to catalyze the regioselective hydrocarbon activation of benzo[h]quinoline. researchgate.net
The synthesis of nitriles via transition metal-catalyzed cyanation is a well-developed field. While many methods focus on the introduction of the cyano group, reactions involving a pre-existing nitrile are also of significant interest. Rh(III)-catalyzed atroposelective C-H cyanation of 1-aryl isoquinolines, a structurally related system, has been achieved, demonstrating the feasibility of C-H activation and cyanation on such scaffolds. researchgate.net Vanadium-containing heteropoly acids have been used to catalyze the regioselective direct oxidative C-H cyanation of quinoline, preferentially at the 4-position. researchgate.net
Furthermore, the cyano group itself can be a handle for transformations. For example, nickel-catalyzed deaminative cyanation of Katritzky pyridinium (B92312) salts with Zn(CN)2 allows for the conversion of primary alkyl amines to alkyl nitriles. organic-chemistry.org While this is a synthetic method for nitriles, it underscores the compatibility of the cyano group with transition metal catalysis.
Reactions involving the transformation of the cyano group are also possible. The Sonogashira-Hagihara coupling reaction has been used to convert a diethynyl-substituted benzo[h]quinoline-based organosilicon complex to di(arylethynyl)-substituted ones, showcasing the utility of coupling reactions on functionalized benzo[h]quinolines. rsc.org
Chemo-, Regio-, and Stereoselectivity in Reactions of the Compound
The selective functionalization of a multifunctional molecule like this compound is a significant challenge, requiring careful control over reaction conditions to achieve the desired chemo-, regio-, and stereoselectivity.
Chemoselectivity:
In reactions involving this compound, several reactive sites could potentially engage with a reagent. These include the various C-H bonds of the aromatic system, the nitrogen atom, and the cyano group. Chemoselectivity would involve selectively targeting one of these sites in the presence of others. For instance, in the synthesis of substituted benzo[h]quinolines, the choice of substituent on a pyran ring was found to dictate whether a benzo[h]quinoline or a benzylpyran was formed, demonstrating high chemoselectivity. nist.gov In the functionalization of a pre-formed benzo[h]quinoline ring, selective oxidation of a sulfide (B99878) to a sulfoxide without affecting other parts of the molecule has been reported. nih.gov
Regioselectivity:
Regioselectivity is crucial when multiple similar C-H bonds are available for functionalization. As discussed in section 3.2, electrophilic substitution is expected to occur regioselectively on the carbocyclic ring (positions 5 and 8), while nucleophilic substitution is favored at the 2-position of the pyridine ring. The synthesis of functionalized benzo[h]quinolines via a base-catalyzed cascade reaction of benzonitriles and diynones has been shown to be influenced by electronic and steric effects, which control the regioselectivity of the annulation. nih.gov DFT calculations have been employed to understand the origin of this regioselectivity. nih.gov Furthermore, direct lithiation of benzo[h]quinolines has been reported to selectively introduce electrophiles at the 2-position. researchgate.net
Stereoselectivity:
Stereoselectivity becomes important when new chiral centers or axes are created. For example, the synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines via a catalyst-free nucleophilic substitution of hydrogen in quinolines proceeds stereoselectively. rsc.org While this is on a related quinoline system, it highlights the potential for stereocontrol in reactions of benzo[h]quinolines. The synthesis of trisubstituted benzo[h]quinolines via an intramolecular electrocyclization of 3-(naphthylamino)-2-alkene imines also proceeds with regioselectivity, and the initial precursor exists exclusively as the E-isomer, likely due to a strong intramolecular hydrogen bond. nih.gov
Reaction Kinetics and Thermodynamic Analyses
Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and elucidating reaction mechanisms.
Reaction Kinetics:
Kinetic studies provide insights into the rate of a reaction and its dependence on the concentration of reactants and catalysts. For example, a study on the nucleophilic substitution reaction of 7-amino-3-tert-butyl-4-oxo-8-cyano-6H-pyrazolo[5,1-c] nist.govnih.govnih.gov-triazine with benzyl (B1604629) chloride found the reaction to be approximately first order with a specific rate constant. researchgate.net While this is a different heterocyclic system, it demonstrates the type of kinetic analysis that can be applied to nucleophilic substitution reactions on cyano-substituted heterocycles. In the synthesis of 2,3,4-trisubstituted benzo[h]quinolines, reaction parameters such as the base, solvent, temperature, and time were varied to optimize the yield, which is an indirect reflection of the reaction kinetics. nih.gov DFT calculations have been used to support proposed reaction mechanisms and understand the relative energy barriers of different pathways, which are directly related to the kinetics of the reaction. nih.govrsc.org
Thermodynamic Analyses:
Thermodynamic data provides information about the energy changes that occur during a reaction and the relative stability of reactants and products. The NIST WebBook provides thermodynamic data for the parent benzo[h]quinoline, including its enthalpy of vaporization, sublimation, and fusion, as well as its entropy of fusion. nist.gov
| Thermodynamic Property | Value | Temperature (K) |
| Enthalpy of Vaporization (ΔvapH) | 71.7 ± 0.1 kJ/mol | 380 |
| Enthalpy of Sublimation (ΔsubH) | 80.8 ± 2.5 kJ/mol | 308 |
| Enthalpy of Fusion (ΔfusH) | 14.103 kJ/mol | 324.104 |
| Entropy of Fusion (ΔfusS) | 43.51 J/mol·K | 324.104 |
| Table 1: Thermodynamic data for Benzo[h]quinoline. nist.gov |
Spectroscopic and Advanced Analytical Probing of Benzo H Quinoline 4 Carbonitrile
High-Resolution NMR Spectroscopy for Conformational and Electronic Analysis (e.g., 1H, 13C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of benzo[h]quinoline-4-carbonitrile and its derivatives. Both ¹H and ¹³C NMR have been instrumental in confirming the molecular structure and understanding the electronic environment of the nuclei.
¹H NMR Spectroscopy: The proton NMR spectra of benzoquinoline derivatives provide key insights into the arrangement of protons on the aromatic scaffold. For the parent benzo[h]quinoline (B1196314), proton signals are typically observed in the aromatic region of the spectrum. chemicalbook.com For instance, in a study of 7,8-benzoquinoline in CDCl₃, distinct signals were assigned to the various protons, with chemical shifts ranging from approximately 7.5 to 9.3 ppm. chemicalbook.com The coupling constants between adjacent protons further aid in the unambiguous assignment of these signals.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity between protons and carbons, respectively. These experiments help to resolve ambiguities in the one-dimensional spectra and provide definitive structural assignments.
Below is an interactive table summarizing typical NMR data for benzo[h]quinoline derivatives.
| Nucleus | Chemical Shift Range (ppm) | Notes |
| ¹H | 7.5 - 9.3 | Aromatic protons, specific shifts depend on substitution. chemicalbook.com |
| ¹³C | 110 - 152 | Aromatic carbons. tsijournals.com |
| ¹³C (Nitrile) | 110 - 120 | Characteristic range for the -C≡N group. oregonstate.edu |
Note: The specific chemical shifts for this compound may vary based on the solvent and experimental conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Characterization
FT-IR Spectroscopy: The FT-IR spectrum of a benzo[h]quinoline derivative is characterized by several key absorption bands. The C-H stretching vibrations of the aromatic rings typically appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic and benzene (B151609) rings give rise to a series of bands in the 1400-1600 cm⁻¹ range. A crucial and highly characteristic band for this compound is the C≡N (nitrile) stretching vibration, which is expected to be observed as a sharp, intense peak in the region of 2200-2240 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The nitrile stretch, while also observable in Raman, might have a different intensity profile compared to the IR spectrum.
Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used to predict and assign the vibrational frequencies, aiding in the interpretation of the experimental spectra. nih.goviosrjournals.org
Below is an interactive table of characteristic vibrational frequencies for benzo[h]quinoline derivatives.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Nitrile C≡N Stretch | 2200 - 2240 | Strong, Sharp |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium to Strong |
UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis absorption and fluorescence spectroscopy are powerful tools for investigating the electronic structure and photophysical behavior of this compound.
The electronic absorption spectra of benzo[h]quinoline derivatives typically exhibit multiple absorption bands in the UV-Vis region. nih.gov These bands correspond to π-π* electronic transitions within the conjugated aromatic system. nih.gov For instance, derivatives of 10-hydroxybenzo[h]quinoline (B48255) show absorption bands in the range of 260-360 nm and a lower energy band that can be attributed to intramolecular charge transfer (ICT). nih.gov The introduction of a cyano group at the 4-position is expected to influence these electronic transitions.
Fluorescence spectroscopy reveals the emission properties of the molecule after excitation. Many quinoline (B57606) derivatives are known to be fluorescent. researchgate.net The emission wavelength and intensity are sensitive to the molecular structure and the surrounding environment.
The photophysical properties of benzo[h]quinoline derivatives can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. beilstein-journals.org Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima. For example, a red shift (bathochromic shift) in the absorption spectrum is often observed as the solvent polarity increases. beilstein-journals.org This sensitivity to the environment makes these compounds interesting candidates for use as fluorescent probes.
The fluorescence quantum yield (Φf) and the excited-state lifetime (τ) are key parameters that quantify the efficiency and dynamics of the emission process. The quantum yield represents the ratio of photons emitted to photons absorbed. For some benzo[h]quinolin-10-ol derivatives, the fluorescence quantum yields have been reported to be relatively low, in the range of 0.07% to 1.25%. nih.gov The excited-state lifetimes for these compounds were found to be in the nanosecond range, with values of approximately 4.24–5.97 ns. nih.gov These parameters are crucial for understanding the deactivation pathways of the excited state.
Below is an interactive table summarizing the photophysical properties of some benzo[h]quinoline derivatives.
| Property | Typical Range | Notes |
| Absorption Maximum (λabs) | 260 - 410 nm | Dependent on substitution and solvent. nih.gov |
| Emission Maximum (λem) | 400 - 675 nm | Dependent on substitution and solvent. nih.gov |
| Fluorescence Quantum Yield (Φf) | 0.07 - 1.25% | Can be low for some derivatives. nih.gov |
| Excited-State Lifetime (τ) | 4 - 6 ns | Biexponential decay is sometimes observed. nih.gov |
Mass Spectrometry Techniques for Isotopic Labeling and Mechanistic Studies
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula. The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. mdpi.com For the parent benzo[h]quinoline, the molecular ion is typically the base peak in the electron ionization mass spectrum. nist.gov Isotopic labeling studies, where atoms are replaced by their heavier isotopes (e.g., ¹³C, ¹⁵N), can be coupled with mass spectrometry to trace reaction pathways and elucidate mechanistic details of reactions involving this compound.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For several benzo[h]quinoline derivatives, single-crystal X-ray diffraction studies have been conducted, revealing precise bond lengths, bond angles, and crystal packing arrangements. d-nb.infonih.govnih.gov For example, the crystal structure of benzo[h]quinoline-3-carboxamide showed that the molecule is essentially planar. nih.gov The crystal packing is often stabilized by various intermolecular interactions, such as hydrogen bonding and π-π stacking. d-nb.infonih.gov In the case of benzo[h]quinoline-3-carboxamide, the molecules are held together by both classical and non-classical hydrogen bonds, as well as off-center π-π stacking interactions. d-nb.info The crystal of the parent benzo[h]quinoline has an orthorhombic structure. mdpi.com These detailed structural insights are crucial for understanding the solid-state properties and for designing new materials with specific functionalities.
Advanced Hyphenated Analytical Techniques in Reaction Monitoring and Product Analysis
The synthesis and purification of this compound require robust analytical methodologies to ensure reaction completion, identify potential byproducts, and confirm the purity of the final product. Advanced hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable tools for these purposes. These methods offer high sensitivity, selectivity, and the ability to provide structural information, making them ideal for the analysis of complex reaction mixtures and the definitive identification of the target compound. The most relevant hyphenated techniques for the analysis of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of this compound synthesis, GC-MS can be employed to monitor the disappearance of starting materials and the formation of the product in real-time. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).
The electron ionization (EI) mode in MS typically provides a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern that serves as a "fingerprint" for the molecule. For this compound (C₁₄H₈N₂), the molecular ion would be expected at an m/z corresponding to its molecular weight of 204.23 g/mol . spectrabase.com Time-of-flight (TOF) mass analyzers can provide high-resolution mass data, allowing for the determination of the elemental composition with high accuracy (mass errors below 5 mDa). nih.govresearchgate.net This is crucial for distinguishing between isomers and confirming the empirical formula of the product and any impurities. nih.govresearchgate.net
Table 1: Hypothetical GC-MS Data for Reaction Monitoring of this compound
| Compound | Retention Time (min) | Key m/z Ratios (EI) | Identification |
| Naphthalen-1-amine (Starting Material) | 8.5 | 143, 115, 89 | Reactant |
| Unidentified Intermediate | 12.2 | 178, 151 | Intermediate |
| This compound | 15.8 | 204 , 177, 151 | Product |
| Isomeric Impurity | 16.1 | 204, 177, 150 | Byproduct |
This interactive table presents hypothetical data for illustrative purposes.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that is particularly useful for compounds that are not sufficiently volatile or are thermally labile, making them unsuitable for GC-MS. It combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. For this compound, reversed-phase HPLC would be a common separation strategy. sielc.com
In LC-MS, electrospray ionization (ESI) is a frequently used soft ionization technique that typically results in the formation of a protonated molecular ion [M+H]⁺. nih.govresearchgate.net For this compound, this would be observed at an m/z of 205. Tandem mass spectrometry (MS/MS) can be performed on this precursor ion to induce fragmentation. The resulting product ion spectrum provides valuable structural information, which can be used to confirm the identity of the quinoline ring structure and the position of the nitrile group. nih.govresearchgate.net This technique is highly effective for the structural elucidation of quinoline derivatives. nih.govresearchgate.net
Table 2: Expected LC-MS Parameters for Analysis of this compound
| Parameter | Value | Purpose |
| Chromatography | ||
| Column | C18 Reversed-Phase | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water with Formic Acid | Elution of the analyte |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray (ESI+) | Generation of protonated molecules |
| Precursor Ion (MS1) | m/z 205 [M+H]⁺ | Selection of the target compound |
| Product Ions (MS/MS) | Fragments of m/z 205 | Structural confirmation |
This interactive table outlines typical parameters for an LC-MS analysis.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC with a Diode-Array Detector (DAD) is another robust technique for monitoring reaction progress and assessing the purity of the final product. mdpi.com The DAD acquires UV-Vis spectra for each component as it elutes from the HPLC column. This provides information about the chromophores present in the molecule. Aromatic systems like the benzo[h]quinoline core have characteristic UV absorbance profiles.
By monitoring the chromatogram at a specific wavelength corresponding to a high absorbance for this compound, one can quantify its formation and purity. The acquisition of the full UV-Vis spectrum for the peak of interest allows for peak purity analysis. This is done by comparing the spectra at different points across the peak (upslope, apex, and downslope). If the spectra are identical, it provides strong evidence that the peak corresponds to a single, pure compound. This method is valuable for distinguishing the product from starting materials or byproducts that may have different UV-Vis spectra. researchgate.net
Table 3: Research Findings from Hyphenated Techniques on Related Compounds
| Technique | Analyte Class | Key Findings | Reference |
| GC-TOF-MS | Quinoline Alkaloids | Provided molecular ions with low mass errors (<5 mDa) and fragmentation patterns to confirm quinoline structures. | nih.govresearchgate.net |
| LC-MS/MS | Quinoline Derivatives | ESI-MS/MS spectra offered valuable clues regarding the position of substituents on the quinoline ring. | nih.govresearchgate.net |
| HPLC-DAD | Various Organic Compounds | Allowed for quantification and peak purity assessment based on UV-Vis spectral analysis. | mdpi.comresearchgate.net |
This interactive table summarizes relevant findings from the literature on similar compounds.
Theoretical and Computational Chemistry Approaches for Benzo H Quinoline 4 Carbonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. It is used to investigate the electronic structure and predict the reactivity of Benzo[h]quinoline-4-carbonitrile.
Optimized Geometries and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, calculations would be performed to find the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.
The benzo[h]quinoline (B1196314) core is a planar, rigid aromatic system. The primary conformational variable would be the rotation around the C4-CN bond, although this is generally not a source of significant conformers due to the cylindrical symmetry of the nitrile group. The planarity of the aromatic rings is expected to be maintained. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would confirm this planarity. Studies on related quinoline (B57606) derivatives have successfully used this level of theory to achieve close agreement with experimental X-ray diffraction data. sigmaaldrich.com The addition of the electron-withdrawing nitrile group at the 4-position is expected to cause minor perturbations in the bond lengths and angles of the adjacent pyridine (B92270) ring compared to the unsubstituted benzo[h]quinoline.
Table 1: Predicted vs. Experimental Geometrical Parameters for Related Quinoline Structures (Note: Data for this compound is hypothetical and based on trends from related structures. Experimental data is for the parent quinoline.)
| Parameter | Bond/Angle | Predicted Type | Basis of Prediction |
| Bond Length | C3-C4 | Shorter | Electron-withdrawing effect of CN |
| Bond Length | C4-CN | ~1.45 Å | Typical C-CN single bond length |
| Bond Length | C≡N | ~1.15 Å | Typical C≡N triple bond length |
| Bond Angle | C3-C4-C(ring) | ~120° | sp² hybridization |
| Dihedral Angle | C3-C4-C-N | ~0° or 180° | Planar system |
HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. chemnet.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net
Table 2: Representative HOMO-LUMO Energy Gaps for Quinoline Derivatives (Calculated via DFT) (Note: Values are illustrative based on published data for related compounds.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Quinoline | -6.58 | -0.89 | 5.69 | General DFT data |
| 10-hydroxybenzo[h]quinoline (B48255) | -5.13 | -2.48 | 2.65 | nih.gov |
| Predicted this compound | ~ -6.7 | ~ -2.0 | ~ 4.7 | Inference |
Molecular Electrostatic Potential (MEP) Surfaces and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
In this compound, the MEP surface would show a significant region of negative electrostatic potential (red) around the nitrogen atom of the quinoline ring and the nitrogen of the cyano group, due to the presence of lone pairs of electrons. These sites are the most likely points for protonation and interaction with electrophiles. Conversely, the hydrogen atoms of the aromatic rings and the carbon atom of the nitrile group would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. The presence of the electron-withdrawing cyano group would enhance the positive potential on the pyridine ring, particularly at positions adjacent to the substitution.
Ab Initio Methods for High-Accuracy Property Estimation
Ab initio (Latin for "from the beginning") methods are a class of computational chemistry calculations that rely solely on the fundamental laws of quantum mechanics and physical constants, without the use of experimental data or empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate "benchmark" quality results for molecular properties.
For a molecule like this compound, high-level ab initio calculations are generally not performed for routine analysis due to their computational expense. However, they could be employed to obtain a very precise value for a specific property, such as the dipole moment or the energy of a specific conformation, which could then be used to benchmark less expensive methods like DFT. For instance, a Coupled Cluster calculation (e.g., CCSD(T)) on a simplified model system could provide a highly accurate reference for the electronic effect of the cyano group on the quinoline ring system.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While DFT and ab initio methods are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent. nih.gov
An MD simulation of this compound would typically place the molecule in a box filled with solvent molecules (e.g., water or an organic solvent) and track the trajectory of all atoms over a period of nanoseconds or even microseconds. The benzo[h]quinoline core is rigid, so large-scale conformational changes are not expected. However, MD simulations would be invaluable for understanding:
Solvation: How solvent molecules arrange themselves around the solute, particularly around the polar nitrile group and the quinoline nitrogen.
Hydrogen Bonding: The dynamics of hydrogen bond formation between the nitrogen atoms and protic solvents.
Flexibility: The vibrational and rotational motions of the cyano group relative to the aromatic scaffold.
Studies on related nitrile-containing molecules have used MD to probe intermolecular interactions and their effect on material properties. researchgate.net Similarly, simulations on benzo[h]quinoline complexes have shed light on their dynamic stability and interactions. acs.org
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics and feasibility.
For this compound, computational transition state analysis could be used to explore its synthesis or its subsequent reactions. For example, the mechanism of cyanation of a 4-halobenzo[h]quinoline precursor could be studied. wikipedia.org DFT calculations would be used to:
Optimize the geometries of the reactants, proposed intermediates, and products.
Locate the transition state structure connecting these species.
Calculate the activation energy (the energy difference between the reactants and the transition state).
A high activation energy would imply a slow reaction, while a low activation energy would suggest a faster process. Such studies have been performed for the synthesis of other functionalized benzo[h]quinolines, providing valuable insights into regioselectivity and reaction pathways. guidechem.com
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stabilization Energies
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the electron density distribution in a molecule, revealing insights into bonding, lone pairs, and the stabilizing effects of orbital interactions. eurjchem.com This analysis is particularly useful for quantifying non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial in molecular recognition and crystal packing.
The core of NBO analysis involves the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction.
For a molecule like this compound, NBO analysis can elucidate key intramolecular and intermolecular interactions. Intramolecularly, it can describe the delocalization of π-electrons across the fused aromatic rings and the influence of the electron-withdrawing nitrile group. Intermolecularly, it can predict how molecules of this compound might interact with each other or with solvent molecules, identifying potential hydrogen bonding sites (e.g., the nitrogen atom of the quinoline ring) and other non-covalent contacts.
While specific E(2) values for this compound are not published, studies on related quinoline derivatives demonstrate the utility of NBO analysis. For instance, in computational studies of other heterocyclic systems, NBO analysis has been used to quantify the strength of hydrogen bonds and other charge transfer interactions that stabilize the molecular structure. eurjchem.com
Table 1: Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis for a Hypothetical Dimer of this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N | σ* (C-H) | Data not available | Hydrogen Bond |
| π (C=C) | π* (C≡N) | Data not available | π-π Stacking / Conjugation |
| π (Aromatic Ring) | π* (Aromatic Ring) | Data not available | π-π Stacking |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an NBO analysis. Specific values for this compound would require dedicated quantum chemical calculations.
Prediction of Spectroscopic Signatures and Non-Linear Optical (NLO) Properties
Computational methods, particularly TD-DFT, are instrumental in predicting the spectroscopic and non-linear optical (NLO) properties of organic molecules. nih.gov These predictions are vital for identifying materials with potential applications in optoelectronics, such as in optical data storage and telecommunications. nih.govresearchgate.net
Spectroscopic Signatures: Theoretical calculations can predict various spectroscopic features, including UV-Visible absorption spectra and infrared (IR) vibrational frequencies. By calculating the electronic transitions between molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), TD-DFT can estimate the absorption wavelengths (λmax) and oscillator strengths, which correlate to the intensity of absorption bands. Similarly, DFT calculations can predict the vibrational frequencies corresponding to different functional groups in the molecule, aiding in the interpretation of experimental IR and Raman spectra. For this compound, this would involve predicting the characteristic stretching frequency of the nitrile (C≡N) group and the vibrations of the aromatic rings.
Non-Linear Optical (NLO) Properties: NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies or phases. The NLO response of a molecule is governed by its hyperpolarizability. Computational chemistry provides a direct route to calculating these properties, including the first hyperpolarizability (β), which is a measure of the second-order NLO response.
Molecules with large π-conjugated systems and significant charge separation, often achieved through the inclusion of electron-donating and electron-accepting groups, tend to exhibit high hyperpolarizability values. The structure of this compound, with its extended aromatic system and the electron-withdrawing carbonitrile group, suggests potential for NLO activity. Computational studies on similar donor-π-acceptor quinoline derivatives have shown that theoretical predictions of hyperpolarizability are a valuable tool for screening candidate NLO materials. researchgate.netresearchgate.net
Table 2: Predicted Spectroscopic and NLO Properties for this compound
| Property | Predicted Value | Method |
| Absorption Wavelength (λmax) | Data not available | TD-DFT |
| HOMO-LUMO Energy Gap | Data not available | DFT |
| Nitrile (C≡N) IR Frequency | Data not available | DFT |
| First Hyperpolarizability (β) | Data not available | DFT |
Note: The data in this table is not available from existing literature and would need to be generated through specific computational studies on this compound.
Research Applications of Benzo H Quinoline 4 Carbonitrile in Non Biological Systems
Role in Organic Optoelectronic and Photonic Materials Research
The benzo[h]quinoline (B1196314) moiety is a key component in the design of materials for organic optoelectronics and photonics due to its inherent fluorescence and charge-transporting capabilities. chemimpex.com The introduction of various functional groups, such as the cyano group in Benzo[h]quinoline-4-carbonitrile, allows for the fine-tuning of these properties to meet the specific demands of devices like fluorescent probes, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govnih.gov
The intrinsic fluorescence of the benzo[h]quinoline scaffold makes it a valuable platform for the development of fluorescent dyes and probes. chemimpex.com The parent compound, benzo[h]quinoline, exhibits fluorescence that can be significantly altered by environmental factors such as acidity. rsc.orgresearchgate.net Upon protonation, the fluorescence maximum of benzo[h]quinoline undergoes a notable bathochromic (red) shift of approximately 50 nm, moving from 367 nm to 416 nm. rsc.org This sensitivity to protonation highlights the potential of its derivatives as sensors.
The introduction of specific functional groups can further enhance and tailor these fluorescent properties. Research on 10-hydroxybenzo[h]quinoline (B48255) derivatives featuring cyanoacrylic acid units—structurally related to the nitrile group in this compound—has demonstrated how such modifications influence their photophysical behavior. nih.gov These derivatives show intramolecular charge transfer (ICT) characteristics, which are crucial for many sensing and imaging applications. nih.gov For instance, the fluorescence intensity of pentacoordinate organosilicon complexes based on benzo[h]quinoline is enhanced by the presence of electronegative substituents. rsc.org
The broader class of quinoline-based compounds is well-established for its utility in creating fluorescent probes for various applications, including the detection of metal ions. crimsonpublishers.comresearchgate.net For example, a quinoline (B57606)–benzothiazole hybrid has been designed as a near-infrared fluorescent probe. rsc.org The cyano group, in particular, can play a critical role in the probe's interaction with its target, for instance, by forming hydrogen bonds that restrict molecular rotation and enhance fluorescence emission. rsc.org
Table 1: Photophysical Properties of Cyano-Functionalized Benzo[h]quinoline Derivatives in Different Solvents. nih.gov
The benzoquinoline framework is a promising structural motif for materials used in OLEDs. nih.gov Derivatives of benzo[f]quinoline (B1222042) and benzo[g]quinoline have been investigated as emitters in OLED devices. nih.govinformahealthcare.com These studies suggest that the benzo[h]quinoline core, as an isomer, also possesses high potential for such applications.
In the field of phosphorescent OLEDs (PhOLEDs), which utilize triplet excitons for high efficiency, benzo[h]quinoline derivatives have been successfully employed as host materials. Host materials are crucial for dispersing the phosphorescent dopant and facilitating efficient energy transfer. For example, bis(benzo[h]quinolin-10-olato-κN,κO)beryllium(II) (Bebq2) has been used as an ambipolar host material, contributing to high external quantum efficiencies in platinum(II)-based OLEDs. beilstein-journals.org
Furthermore, iridium(III) complexes incorporating extended π-conjugated thieno[3,2-c]quinoline ligands have been synthesized as highly efficient red phosphorescent emitters, achieving external quantum efficiencies exceeding 20%. rsc.org While not directly featuring the this compound structure, this research demonstrates the effectiveness of the broader quinoline family in creating high-performance PhOLEDs. Bipolar host materials, which possess both electron-donating and electron-accepting moieties, are particularly effective. researchgate.netelsevierpure.com The electron-deficient nature of the pyridine (B92270) ring in benzo[h]quinoline makes it a suitable electron-transporting component in such bipolar designs.
The application of benzo[h]quinoline derivatives extends to the field of organic photovoltaics. Specifically, derivatives of 10-hydroxybenzo[h]quinoline featuring cyanoacrylic acid anchoring groups have been synthesized and utilized as co-sensitizers in dye-sensitized solar cells (DSSCs). nih.gov DSSCs are a type of photovoltaic device that mimics photosynthesis, using a dye to absorb light and inject electrons into a wide-bandgap semiconductor.
Table 2: Performance of Dye-Sensitized Solar Cells (DSSCs) with Benzo[h]quinoline Derivatives as Co-sensitizers. nih.gov
Application in Supramolecular Chemistry and Host-Guest Systems
The planar, aromatic structure of benzo[h]quinoline makes it an interesting component in supramolecular chemistry, where non-covalent interactions are used to build larger, organized assemblies. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, enabling the formation of host-guest complexes.
A notable example is the interaction between benzo[h]quinoline and humic acid, a complex mixture of organic molecules found in soil. nih.gov The binding between these two is influenced by pH, with hydrophobic interactions dominating at low and high pH, while cation exchange mechanisms become more important in the mid-pH range where the benzo[h]quinoline is protonated. nih.gov
More defined host-guest systems have also been studied. For instance, 10-hydroxybenzo[h]quinoline (HBQ) forms a co-crystal with 2-methylresorcinol, where a network of intermolecular hydrogen bonds, including O-H···N and O-H···O interactions, dictates the structure. nih.gov Car-Parrinello Molecular Dynamics simulations of this complex have provided detailed insights into the dynamics of these hydrogen bonds, showing that while there are no proton transfer events, there is a strong correlation in the movement of the atoms involved in the hydrogen bond. nih.gov These studies are fundamental to understanding how benzo[h]quinoline-based molecules self-assemble, which is crucial for designing crystalline materials and other ordered systems.
Utility as Ligands in Transition Metal Catalysis and Organocatalysis
The benzo[h]quinoline scaffold is widely used in the design of ligands for transition metal catalysis. nih.govgoogle.comgoogle.com The nitrogen atom of the quinoline ring provides a strong coordination site for metal ions, and the rigid aromatic backbone allows for the construction of well-defined catalyst structures. When functionalized, benzo[h]quinoline can act as a bidentate or tridentate ligand, leading to the formation of stable and active metal complexes. nih.govgoogle.com
Complexes of palladium(II) with benzo[h]quinoline ligands have been studied using density functional theory (DFT), revealing agostic interactions between the metal center and C-H bonds of the ligand's aromatic rings. researchgate.net These interactions can influence the catalytic activity and selectivity of the complex.
More complex, tridentate ligands derived from benzo[h]quinoline have been used to synthesize iron, ruthenium, and osmium complexes. nih.govgoogle.com These complexes have proven to be highly active catalysts for the reduction of carbonyl compounds (ketones and aldehydes) and imines, either through transfer hydrogenation from a hydrogen donor like isopropanol (B130326) or via direct hydrogenation with hydrogen gas. nih.govgoogle.com The catalytic efficiency of these systems is remarkable, with turnover frequencies reaching up to 1.8 x 10⁶ h⁻¹. nih.gov
The synthesis of functionalized benzo[h]quinolines is key to developing new ligands for catalysis and other applications. Several synthetic routes have been established to introduce various substituents onto the benzo[h]quinoline core. nih.govresearchcommons.orgrsc.org
A classic approach is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov This method has been used to introduce benzo[h]quinoline subunits into larger, more complex ligand structures. nih.gov Other methods include the reaction of pentachloro-2-nitro-1,3-butadiene with naphthalen-1-amine to produce highly substituted benzo[h]quinolines. nih.gov
Recently, more efficient and atom-economical methods have been developed. One such approach is a one-pot, base-catalyzed cascade reaction of benzonitriles and diynones to afford functionalized benzo[h]quinolines in high yields. nih.gov This method allows for the construction of the complex ring system with multiple functional groups in a single step, demonstrating a significant advancement in the synthesis of these valuable compounds for various applications. nih.gov The synthesis of specific isomers, such as those with chloro and carbaldehyde substituents, has also been reported, providing versatile intermediates for further functionalization. rsc.org
Investigation of Catalytic Performance in Organic Transformations
While direct catalytic applications of this compound itself are not extensively documented, the broader benzo[h]quinoline scaffold is a key component in the design of ligands for transition metal catalysts. These catalysts have demonstrated significant efficacy in a variety of organic transformations.
For instance, new benzo[h]quinoline-based ligands have been synthesized and subsequently used to create ruthenium and osmium complexes. These complexes have proven to be excellent catalysts for the transfer hydrogenation of ketones. dntb.gov.ua The core structure of benzo[h]quinoline is crucial for the stability and catalytic activity of these metal complexes. The reaction of these ligands with ruthenium and osmium precursors yields complexes that efficiently catalyze the reduction of ketones to their corresponding alcohols using 2-propanol as a hydrogen source. dntb.gov.ua
The catalytic cycle often involves the formation of a metal-hydride species as the active catalyst. The benzo[h]quinoline ligand framework plays a pivotal role in modulating the electronic and steric properties of the metal center, thereby influencing the efficiency and selectivity of the catalytic process.
Building Block in the Synthesis of Complex Organic Molecules and Natural Product Analogs
This compound and its derivatives serve as valuable building blocks in the synthesis of more complex organic molecules and analogs of natural products. The inherent reactivity of the quinoline ring system, coupled with the functional handle provided by the carbonitrile group, allows for a diverse range of chemical modifications.
The benzo[h]quinoline scaffold is recognized as an important structural motif in numerous biologically active natural products and synthetic molecules. nih.gov However, traditional methods for constructing this framework often require multiple steps and harsh reaction conditions. nih.gov Recent advancements have led to more efficient, one-pot synthetic strategies. For example, a base-catalyzed double annulation cascade reaction of benzonitriles and diynones has been developed for the synthesis of functionalized benzo[h]quinolines in high yields. nih.gov This method highlights the utility of nitrile-containing precursors in building the benzo[h]quinoline core.
Furthermore, the benzo[h]quinoline structure is a key component in the synthesis of various derivatives with potential applications in materials science and medicinal chemistry. nih.govmdpi.com The synthesis often involves multi-step sequences, such as quaternization of the nitrogen heterocycle followed by cycloaddition reactions, to generate novel and complex molecular architectures. nih.gov
Development of Chemical Sensors and Chemodosimeters for Environmental or Industrial Analytes (Non-Biological Targets)
The unique photophysical properties of the benzo[h]quinoline core, characterized by its extended π-conjugated system, make it an attractive candidate for the development of chemical sensors and chemodosimeters. These molecules can be designed to exhibit changes in their fluorescence or color upon interaction with specific analytes.
While specific examples detailing this compound as a sensor for non-biological analytes are emerging, the broader class of benzoquinoline derivatives has shown promise in this area. For instance, the fluorescent properties of benzo[f]quinoline derivatives have been explored for potential use in organic light-emitting devices (OLEDs). nih.gov This suggests that the electronic characteristics of the benzoquinoline system are tunable and responsive to external stimuli, a key requirement for sensor development.
Structure Property Relationships in Benzo H Quinoline 4 Carbonitrile Derivatives Non Clinical Focus
Influence of Substituent Effects on Electronic and Photophysical Properties
The electronic and photophysical properties of benzo[h]quinoline-4-carbonitrile derivatives are highly sensitive to the nature and position of substituents on the aromatic framework. These modifications can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), influencing absorption and emission characteristics, as well as quantum yields.
The introduction of electron-donating or electron-withdrawing groups can lead to significant shifts in the absorption and emission spectra. For instance, in a study of 10-hydroxybenzo[h]quinoline (B48255) derivatives, the presence of one or two 2-cyanoacrylic acid units, which act as electron-withdrawing groups, was investigated. nih.gov The electronic absorption spectra of these compounds revealed two main bands. One, in the range of 260-360 nm, is attributed to π-π* electronic transitions within the conjugated system. The second band, at lower energy, is assigned to an intramolecular charge transfer (ICT) from the 10-hydroxybenzo[h]quinoline donor to the electron-withdrawing cyanoacrylic acid acceptor. nih.gov A hypsochromic (blue) shift in the emission spectra was observed for the derivative with two anchoring cyanoacrylic acid groups compared to the one with a single group. nih.gov These derivatives exhibited weak fluorescence in both methanol (B129727) and dimethylformamide solutions, with photoluminescence quantum yields ranging from 0.07% to 1.25%. nih.gov
Similarly, the fusion of additional aromatic rings to the benzo[h]quinoline (B1196314) core, as seen in quinolinyl- and benzo[h]quinolinylmonoazatriphenylenes, impacts their photophysical properties. researchgate.net The effect of these extended conjugations can be observed in their absorption and luminescence spectra.
The strategic placement of substituents allows for the fine-tuning of the photophysical properties. For example, adding a chlorine atom to the 4-position of a related quinoline-based photoremovable protecting group was found to improve its two-photon uncaging action cross-section by more than three-fold, indicating a positive impact of a 4-substituent on the photochemical properties. beilstein-journals.org In another study on quinoline (B57606) derivatives, swapping a bromo substituent for a cyano group led to a threefold increase in the sensitivity for acetate (B1210297) release, demonstrating the significant influence of the cyano group on the molecule's photophysical behavior. nih.gov
Below is a table summarizing the photophysical data for selected benzo[h]quinolin-10-ol derivatives.
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (Φ) (%) |
| 1a (mono-cyanoacrylic acid) | Methanol | 278, 391 | 400-675 | 0.07 - 1.25 |
| 2a (di-cyanoacrylic acid) | Methanol | 280, 407 | 400-675 | 0.07 - 1.25 |
| 1a (mono-cyanoacrylic acid) | Dimethylformamide | 278, 391 | 400-675 | 0.07 - 1.25 |
| 2a (di-cyanoacrylic acid) | Dimethylformamide | 280, 407 | 400-675 | 0.07 - 1.25 |
Impact of Structural Modifications on Catalytic Performance and Selectivity
Benzo[h]quinoline derivatives can act as ligands for transition metals, forming complexes with significant catalytic activity. Structural modifications to the benzo[h]quinoline ligand can have a profound impact on the catalytic performance and selectivity of the resulting metal complex.
A study on new benzo[h]quinoline-based ligands containing a CHRNH2 function at the 2-position and their ruthenium and osmium complexes demonstrated their efficacy in the transfer hydrogenation of carbonyl compounds. nih.gov The nature of the substituent 'R' and the metal center influenced the catalytic activity, which is often measured by the Turnover Frequency (TOF). The complexes were found to be highly efficient catalysts, with TOF values reaching up to 1.8 x 10^6 h⁻¹ with very low catalyst loading (0.001–0.02 mol%). nih.gov
Interestingly, the activity of Ru-Cl, Ru-H, Ru-OR, and Os-Cl derivatives was comparable, while the Os-H and Os-OR derivatives showed significantly lower activity due to their high sensitivity to oxygen. nih.gov Chiral versions of these ruthenium complexes were used for the asymmetric transfer hydrogenation of methyl-aryl ketones, achieving high TOF values of approximately 10^5 h⁻¹ at 60 °C and up to 97% enantiomeric excess (ee). nih.gov This highlights how subtle changes in the ligand structure can lead to high selectivity in catalytic transformations.
The following table presents data on the catalytic performance of various benzo[h]quinoline-based ruthenium and osmium complexes in the transfer hydrogenation of acetophenone.
| Catalyst (Complex) | Substrate | TOF (h⁻¹) | Enantiomeric Excess (ee) (%) |
| [RuCl(CN'N)(PPh3)2] (1) | Acetophenone | High | Not Applicable |
| [RuCl(CN'N)(dppb)] (2-4) | Acetophenone | High | Not Applicable |
| Chiral Ru complexes (5-8) | Methyl-aryl ketones | ~10⁵ | up to 97 |
| In-situ generated Ru catalyst | Methyl-aryl ketones | up to 2.2x10⁵ | up to 98 |
Relationship Between Molecular Architecture and Self-Assembly Behavior for Material Applications
The planar and extended π-conjugated structure of this compound derivatives makes them suitable candidates for applications in materials science, particularly in the field of organic electronics where self-assembly plays a crucial role. The molecular architecture, including the shape, size, and nature of substituents, dictates the intermolecular interactions that govern the self-assembly process.
Intermolecular forces such as π-π stacking, hydrogen bonding, and van der Waals interactions are fundamental to the self-assembly of these molecules. mdpi.com A study on crowded Cu(I) complexes with benzo[h]quinoline-based ligands revealed significant interligand π-stacking interactions. capes.gov.br In one complex, the benzo[h]quinoline rings of opposing ligands were π-stacked at an interplanar distance of about 3.37 Å, indicating strong non-covalent interactions that can drive the formation of ordered supramolecular structures. capes.gov.br
The ability of these molecules to form well-ordered thin films through self-assembly is critical for their performance in devices like Organic Light-Emitting Diodes (OLEDs). The molecular design can be tailored to promote specific packing motifs, such as herringbone or brickwork arrangements, which can influence charge transport properties and device efficiency. While specific studies on the self-assembly of this compound for material applications are not extensively detailed in the provided search results, the principles of molecular design for self-assembly in related aromatic systems are well-established. The introduction of bulky substituents can hinder close packing and prevent excimer formation, which can be detrimental to the performance of emissive materials. informahealthcare.com Conversely, the incorporation of groups capable of forming strong intermolecular interactions can promote the desired self-assembly.
Correlating Structural Features with Reactivity Patterns and Regioselectivity
The reactivity and regioselectivity of this compound derivatives are intrinsically linked to their structural features. The electron distribution within the π-system, which is influenced by the presence and nature of substituents, directs the outcome of chemical reactions.
A study on the synthesis of functionalized benzo[h]quinolines through a base-catalyzed cascade reaction of benzonitriles and diynones found that the regioselectivity of the reaction with unsymmetrical diynones was significantly influenced by both electronic and steric effects. nih.gov This demonstrates that the inherent electronic properties of the starting materials, as well as the steric hindrance imposed by certain groups, can control where new bonds are formed.
Another investigation into the chemoselective synthesis of highly functionalized benzo[h]quinolines from 2-methyl-5-nitrobenzonitrile (B181607) and 2H-pyran-2-ones revealed that the substituent at the C-4 position of the pyran ring dictates the reaction pathway. thieme-connect.de For example, the presence of a thiomethyl group at this position led exclusively to the formation of a 4-benzylpyran derivative, with no benzo[h]quinoline product observed. thieme-connect.de This highlights the critical role of a single functional group in directing the reactivity and determining the final product structure.
The synthesis of 2,3,4-trisubstituted benzo[h]quinolines from thioperchloronitrobutadienes and naphthalen-1-amine also showcases regioselectivity. nih.gov The ring closure to form the benzo[h]quinoline system occurs exclusively, a result attributed to the steric bulk and high electron density of the naphthalene (B1677914) ring. nih.gov This regioselectivity allows for the creation of uniquely substituted benzo[h]quinolines that can be further modified in subsequent reactions.
Strategies for Tuning Advanced Functional Properties through Molecular Design
The molecular design of this compound derivatives offers a powerful strategy for tuning their functional properties for specific applications. By carefully selecting and positioning functional groups, it is possible to modulate their electronic, optical, and catalytic characteristics.
One prominent example is the design of benzo[h]quinolin-10-ol derivatives as co-sensitizers in dye-sensitized solar cells (DSSCs). nih.gov The introduction of one or two 2-cyanoacrylic acid units as anchoring groups to a titanium dioxide photoanode allows for efficient electron injection from the excited dye into the semiconductor. The number of anchoring groups was found to influence the photophysical and electrochemical properties of the dye, ultimately affecting the photovoltaic performance of the DSSC. nih.gov
The development of benzo[h]quinoline-based ligands for catalytic applications also exemplifies the power of molecular design. nih.gov By introducing chiral centers into the ligand structure, highly enantioselective catalysts for asymmetric synthesis can be created. The electronic properties of the ligand can also be tuned by introducing electron-donating or electron-withdrawing substituents, which can affect the catalytic activity of the metal center.
Furthermore, the design of benzo[h]quinoline derivatives for applications in organic electronics, such as OLEDs, involves tailoring the molecular structure to achieve desired emission colors, high quantum efficiencies, and good charge transport properties. informahealthcare.comrsc.org This can be achieved by modifying the core structure to control the HOMO-LUMO energy gap and by introducing substituents that influence intermolecular interactions and solid-state packing. The overarching principle is that a deep understanding of structure-property relationships enables the rational design of new this compound derivatives with advanced functional properties for a wide range of applications.
Emerging Research Directions and Future Perspectives for Benzo H Quinoline 4 Carbonitrile
Integration into Advanced Functional Nanomaterials and Hybrid Systems
The unique photophysical and electronic properties of the benzo[h]quinoline (B1196314) core make its derivatives, including Benzo[h]quinoline-4-carbonitrile, prime candidates for integration into advanced functional nanomaterials and hybrid systems. The extended π-conjugated system suggests potential for strong light absorption and emission, while the nitrogen atom and nitrile group provide sites for coordination with metal ions or surfaces of nanomaterials.
One promising area is in the development of dye-sensitized solar cells (DSSCs) . Researchers have synthesized benzo[h]quinolin-10-ol derivatives bearing cyanoacrylic acid units to act as co-sensitizers in DSSCs. nih.gov These molecules are adsorbed onto TiO2 nanoparticle surfaces, and their performance is evaluated based on their thermal, electrochemical, and optical properties. nih.gov The nitrile functionality in this compound could serve as a powerful anchoring group to semiconductor surfaces like TiO2, facilitating efficient electron injection and improving the power conversion efficiency of photovoltaic devices.
Another avenue is the creation of organic light-emitting diodes (OLEDs) . Benzo[f]quinoline (B1222042) derivatives have been investigated for their potential use in OLEDs due to their fluorescent properties. mdpi.comnih.gov The rigid structure of this compound can lead to high quantum yields and thermal stability, crucial for the performance and longevity of OLED devices. Its electron-withdrawing nitrile group could also help in tuning the emission color and improving electron transport properties, making it a candidate for use as an emitter or a host material in phosphorescent OLEDs.
Furthermore, the creation of hybrid organic-inorganic systems is a burgeoning field. Benzo[h]quinoline has been used as a ligand to create neutral pentacoordinate organosilicon complexes which exhibit fluorescence. rsc.org this compound could be similarly employed to synthesize novel hybrid materials with tunable photophysical properties. The nitrile group offers a site for further functionalization or coordination, allowing for the construction of complex architectures with applications in sensing, catalysis, and photonics. The use of magnetic nanoparticles as catalysts for the synthesis of benzo[h]quinoline derivatives also points towards the development of magnetically recoverable catalytic systems. nih.gov
| Research Area | Potential Role of this compound | Key Properties Leveraged |
| Dye-Sensitized Solar Cells (DSSCs) | Co-sensitizer or primary sensitizer | Strong light absorption, nitrile group as an anchor to TiO2 |
| Organic Light-Emitting Diodes (OLEDs) | Emitter or host material | High fluorescence quantum yield, thermal stability, electron-deficient nature |
| Hybrid Organosilicon Complexes | Organic ligand for silicon centers | π-conjugated system for fluorescence, coordination sites |
| Functionalized Nanoparticles | Surface ligand for metal or semiconductor nanoparticles | Anchoring/coordination via N-atom or nitrile group |
Exploration of Novel Catalytic Transformations and Sustainable Methodologies
While classical methods for quinoline (B57606) synthesis, such as the Combes, Doebner-von Miller, or Friedländer reactions, have been established for decades, modern organic synthesis demands more efficient, atom-economical, and environmentally benign approaches. Future research on this compound will heavily rely on the development of such sustainable methodologies.
One-pot, multicomponent reactions (MCRs) represent a highly efficient strategy. Researchers have developed one-pot syntheses for functionalized benzo[h]quinolines, including derivatives with a carbonitrile group, by reacting an aromatic aldehyde, a compound with an active methylene group (like malononitrile), and an amine. nih.govgovtcollegebalrampur.ac.in These methods often proceed in excellent yields and reduce waste by minimizing intermediate purification steps. The use of recyclable solid acid magnetic nanocatalysts in these MCRs further enhances their green credentials, allowing for easy catalyst separation and reuse. nih.gov
Catalytic cascade reactions are another powerful tool for building molecular complexity in a single operation. An atom- and step-economical approach for synthesizing functionalized benzo[h]quinolines involves a lithium-hexamethyldisilazane-catalyzed double annulation cascade of benzonitriles and diynones. nih.gov This method forms multiple C-C and C-N bonds in one pot, often with high yields. nih.gov Adapting such cascade reactions for the specific synthesis of the 4-carbonitrile isomer is a key future direction.
The development of metal-free synthetic routes is also a major goal for sustainable chemistry. A strategy for synthesizing quinoline derivatives from 2-styrylanilines and 2-methylquinolines has been developed that avoids the use of transition metals. acs.org Exploring similar metal-free C-H activation and tandem cyclization strategies for this compound would be a significant advance, reducing cost and metal contamination in the final products.
| Synthetic Strategy | Description | Advantages for this compound Synthesis |
| One-Pot Multicomponent Reactions (MCRs) | Combining three or more reactants in a single vessel to form the product. | High efficiency, reduced waste, operational simplicity. nih.govgovtcollegebalrampur.ac.in |
| Catalytic Cascade Reactions | A sequence of intramolecular reactions triggered by a single catalytic event. | High atom economy, rapid construction of complex scaffolds. nih.gov |
| Nanocatalysis | Use of catalysts on the nanoscale, often with magnetic properties for recovery. | High activity, recyclability, reduced environmental impact. nih.gov |
| Metal-Free Synthesis | Avoiding the use of transition metal catalysts. | Lower cost, reduced toxicity, environmentally friendly. acs.org |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. | Drastically reduced reaction times, often improved yields. mdpi.com |
Advanced Theoretical Modeling for Predictive Design and Materials Discovery
Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. For a molecule like this compound, these methods can predict properties, elucidate reaction mechanisms, and guide the design of new functional materials, thereby accelerating the discovery process and reducing experimental costs.
Density Functional Theory (DFT) is a cornerstone of this approach. DFT calculations have been successfully employed to study the molecular structure, stability, and electronic properties of various quinoline and benzoquinoline derivatives. nih.gov For instance, DFT has been used to optimize the geometry and calculate the frontier molecular orbital energies of benzo[h]quinoline derivatives intended for use in DSSCs, providing insights into their light-harvesting and electron-transfer capabilities. nih.gov Such calculations can predict the absorption spectra and help in tuning the electronic properties of this compound for specific optoelectronic applications. DFT is also used to investigate reaction mechanisms, as demonstrated in the base-catalyzed synthesis of benzo[h]quinolines, where it helped to understand the origin of the observed regioselectivity. nih.gov
Molecular docking and simulation are crucial for applications in medicinal chemistry. The benzoquinoline scaffold is known to interact with biological targets like DNA and various enzymes. nih.gov Computational docking studies have been performed to investigate how benzo[h]quinoline derivatives can intercalate with DNA or bind to the active sites of proteins. nih.gov These in silico studies can predict the binding affinity and mode of interaction of this compound with targets of interest, guiding the design of new potential therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) studies represent another predictive tool. By establishing a statistical relationship between the chemical structure of a series of compounds and their biological activity or physical properties, QSAR models can predict the performance of unsynthesized molecules. This approach has been applied to various quinoline derivatives to predict their receptor affinity. Future work could involve developing QSAR models for this compound derivatives to rapidly screen virtual libraries for candidates with desired properties, such as anticancer activity or specific fluorescence characteristics.
| Modeling Technique | Application for this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction pathways, and spectroscopic properties. | HOMO/LUMO energies, absorption/emission wavelengths, reaction barriers. nih.govnih.gov |
| Molecular Docking | Simulating the interaction with biological macromolecules (e.g., proteins, DNA). | Binding affinity, interaction modes, potential as a therapeutic agent. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with activity/properties. | Prediction of biological activity or material performance for new derivatives. |
| Time-Dependent DFT (TD-DFT) | Predicting excited state properties and electronic transitions. | UV-Vis absorption spectra, design of photosensitizers and emitters. rsc.org |
Interdisciplinary Research Opportunities in Chemical Sciences and Engineering
The versatile structure of this compound places it at the crossroads of several scientific and engineering disciplines. Its future development will be driven by collaborative, interdisciplinary research that leverages expertise from chemistry, materials science, biology, and engineering.
In medicinal chemistry and chemical biology , the benzoquinoline scaffold is a "privileged structure" found in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.net The introduction of the 4-carbonitrile group provides a new avenue for synthesizing derivatives with potentially novel mechanisms of action. Collaborative efforts between synthetic chemists and biologists will be essential to design, synthesize, and evaluate these new compounds as potential drug candidates.
In materials science and engineering , the potential of this compound in optoelectronic devices like OLEDs and solar cells creates a strong link between chemistry and engineering. mdpi.comnih.gov Chemists will focus on synthesizing high-purity materials with tailored photophysical properties, while materials scientists and engineers will work on device fabrication, characterization, and optimization. This synergy is critical for translating a promising molecule into a functional technology.
The development of sustainable chemical processes is a key area within chemical engineering. Optimizing the novel catalytic and one-pot synthetic methods for this compound for large-scale production is a challenge that requires engineering principles. nih.govnih.gov Research into reactor design, process intensification (e.g., using microreactors or flow chemistry), and catalyst lifecycle assessment will be crucial for making the synthesis of this compound economically viable and environmentally sustainable.
Finally, the development of new sensors and probes represents another interdisciplinary frontier. The fluorescence of the benzo[h]quinoline core can be sensitive to the local environment. The nitrile group can be hydrated or can participate in specific interactions, potentially leading to changes in the fluorescence signal. This opens up opportunities to design chemical sensors for detecting specific ions, molecules, or changes in pH, requiring collaboration between analytical chemists, materials scientists, and biochemists.
| Interdisciplinary Field | Research Focus with this compound | Key Collaborators |
| Medicinal Chemistry | Design and synthesis of new anticancer or antimicrobial agents. | Synthetic Chemists, Biologists, Pharmacologists. |
| Materials Science & Engineering | Development of OLEDs, solar cells, and other functional materials. | Organic Chemists, Physicists, Materials Engineers. |
| Chemical Engineering | Scale-up of sustainable synthesis and process optimization. | Organic Chemists, Chemical Engineers, Process Chemists. |
| Analytical & Supramolecular Chemistry | Creation of fluorescent sensors and molecular probes. | Analytical Chemists, Biochemists, Materials Scientists. |
Q & A
Q. What are the established synthetic routes for Benzo[h]quinoline-4-carbonitrile, and what experimental conditions optimize yield?
The synthesis typically involves a one-pot condensation reaction. For example, a reported method uses piperonal, 1-pentanone, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux for 6 hours. After cooling, the product is filtered, washed with water, and recrystallized from ethanol, yielding a yellow crystalline solid with a melting point of 593–595 K . Key parameters include stoichiometric ratios of reagents (e.g., 1:1:1:1.5 for piperonal:1-pentanone:ethyl cyanoacetate:ammonium acetate), ethanol as a solvent, and reflux temperature (~78°C). Optimization studies suggest that extending reaction time beyond 6 hours does not significantly improve yield but may increase impurities.
Q. How is the crystal structure of this compound characterized, and what analytical techniques are critical?
Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural elucidation. The compound exhibits a distorted tetracyclic system due to the ethylene (–CH2CH2–) bridge, with dihedral angles of 24.3° (benzene ring) and 61.4° (pyridine ring) . Hydrogen bonding, such as N–H⋯O interactions between the cyano group and carbonyl oxygen, stabilizes the crystal lattice, forming centrosymmetric dimers . Refinement protocols using SHELX software place hydrogen atoms in calculated positions (C–H = 0.95–0.99 Å) with isotropic displacement parameters (Uiso(H) = 1.2Ueq(C)). ORTEP-3 visualizations further validate bond angles and torsion angles (e.g., O3–C18–C17 = 110.33° ).
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict electronic properties and correlation energies of this compound?
DFT calculations, such as the Colle-Salvetti correlation-energy formula , model the electron density and local kinetic energy to estimate correlation energies. For this compound, gradient expansions of the kinetic-energy density can predict HOMO-LUMO gaps and electrostatic potential surfaces, aiding in understanding its reactivity. Studies on similar quinoline derivatives show deviations of <5% between DFT-predicted and experimental lattice energies . Software like Gaussian or ORCA can optimize geometries using B3LYP/6-31G(d) basis sets, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions involving the cyano group.
Q. What methodologies resolve contradictions in reported anti-tumor activity data for this compound derivatives?
Discrepancies in biological activity often arise from variations in assay conditions (e.g., cell lines, concentrations). For example, cytotoxicity studies should standardize protocols using MTT assays on multiple cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin). Molecular docking against targets like topoisomerase II or tubulin can rationalize activity differences. If structural data conflicts (e.g., dihedral angles ), re-evaluate crystallization solvents (e.g., ethanol vs. DMSO) using SC-XRD to assess lattice packing effects.
Q. How do alternative synthetic routes, such as Friedländer annulation, compare to traditional methods for synthesizing benzoquinoline derivatives?
Friedländer annulation, using o-aminobenzaldehyde and ketones under acid catalysis, offers higher regioselectivity for fused quinoline systems . However, this compound’s ethylene bridge complicates this approach due to steric hindrance. Comparative studies show traditional condensation (as in ) achieves ~60% yield, while microwave-assisted Friedländer reactions reduce reaction time by 50% but require stringent temperature control (100–120°C). Green chemistry adaptations, such as solvent-free conditions or ionic liquid catalysts , remain underexplored for this compound.
Q. What strategies improve the refinement of hydrogen atom positions in X-ray crystallography for this compound?
For NH and OH groups, free refinement of hydrogen positions using SHELXL is critical. In this compound, the amino hydrogen was located via difference Fourier maps and refined isotropically, while aromatic hydrogens were placed geometrically . High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements reduce thermal motion errors. For disordered regions, constraints (e.g., DFIX, SIMU) stabilize refinement, and Hirshfeld surface analysis validates intermolecular interactions .
Methodological Notes
- Synthesis Optimization : Screen alternative catalysts (e.g., p-TsOH) and solvents (e.g., PEG-400) to enhance yield .
- Computational Validation : Cross-validate DFT results with experimental UV-Vis spectra (λmax ~350 nm for π→π* transitions).
- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) to enable cross-study comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
